

# An In-depth Technical Guide on Erysenegalensein E: Physicochemical Properties and Methodologies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *erysenegalensein E*

Cat. No.: *B172019*

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## Abstract

**Erysenegalensein E** is a prenylated isoflavonoid that has been isolated from various plant species, most notably from the stem bark of *Erythrina senegalensis*[1]. As a member of the flavonoid class of compounds, it has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **erysenegalensein E**. It also outlines the experimental methodologies for its isolation and characterization based on available scientific literature, and discusses its potential therapeutic applications.

## Introduction

Flavonoids are a diverse group of naturally occurring polyphenolic compounds that are widely distributed in the plant kingdom. Their basic structure consists of a fifteen-carbon skeleton, which includes two benzene rings linked by a three-carbon chain. The addition of isoprenoid units, such as a prenyl group, to the flavonoid core structure enhances their lipophilicity and can significantly modulate their biological activity. **Erysenegalensein E** is one such prenylated isoflavonoid, and its structural characteristics suggest a potential for various pharmacological effects. This document aims to consolidate the available scientific data on **erysenegalensein E**

to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

## Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for **erysenegalsein E** is summarized below.

### General Properties

Property	Value	Source
Molecular Formula	C <sub>25</sub> H <sub>26</sub> O <sub>6</sub>	PubChem
Molecular Weight	422.5 g/mol	PubChem
IUPAC Name	5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one	PubChem
CAS Number	154992-17-3	PubChem

A comprehensive table summarizing the key identifiers and general properties of **erysenegalsein E**.

### Spectroscopic Data

The structural elucidation of **erysenegalsein E** was primarily achieved through a combination of spectroscopic techniques. While the complete raw spectral data is found in the primary literature, this guide provides an overview of the types of data used for its characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H-NMR and <sup>13</sup>C-NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. For **erysenegalsein E**, these techniques would be used to identify the chemical shifts and coupling constants of the protons and carbons in the isoflavonoid core, the prenyl groups,

and the hydroxy-3-methylbut-3-enyl substituent. Detailed 2D-NMR experiments such as COSY, HSQC, and HMBC would be employed to establish the connectivity between different parts of the molecule.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information about the different substituents and how they are linked.
- **Ultraviolet (UV) Spectroscopy:** UV spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying chromophores. The UV spectrum of **erysenegalensein E** would be expected to show absorption maxima characteristic of the isoflavonoid scaffold.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **erysenegalensein E** would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the pyranone ring, and aromatic (C=C) bonds.

## Experimental Protocols

The following sections describe generalized experimental protocols for the isolation and characterization of **erysenegalensein E** based on standard phytochemical techniques.

### Isolation and Purification of Erysenegalensein E

The isolation of **erysenegalensein E** from its natural source, such as the stem bark of *Erythrina senegalensis*, typically involves the following steps:

- **Extraction:** The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and methanol. **Erysenegalensein E** is expected to be present in the moderately polar to polar extracts.
- **Fractionation:** The crude extract containing the compound of interest is then fractionated using column chromatography. A variety of stationary phases can be used, with silica gel being the most common. The mobile phase is typically a gradient system of solvents like n-hexane and ethyl acetate.

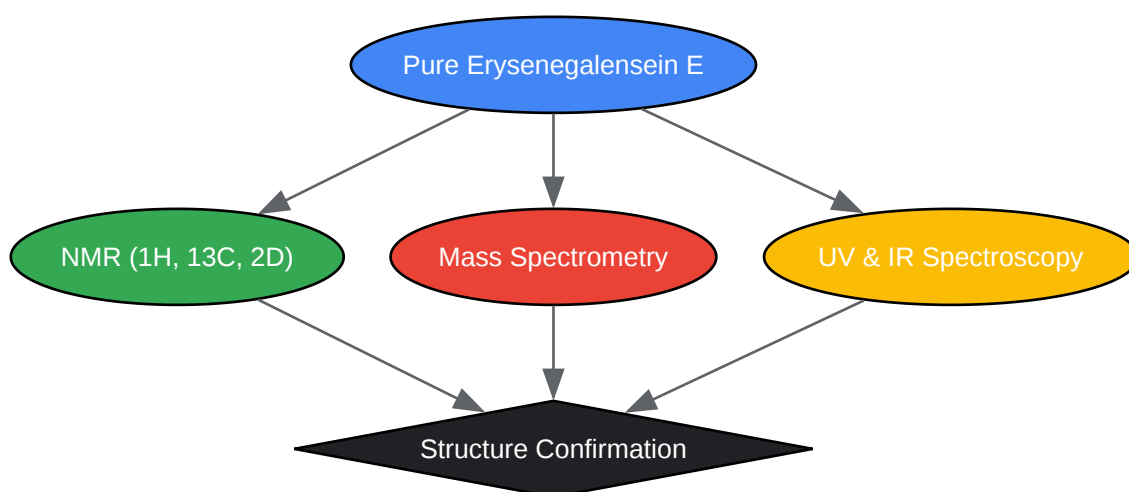
- Purification: Fractions containing **erysenegalensein E**, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification steps. This may involve repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield the pure compound.

A generalized workflow for the isolation and purification of **erysenegalensein E**.

## Structural Elucidation

The purified **erysenegalensein E** is then subjected to a battery of spectroscopic analyses to confirm its structure:

- NMR Spectroscopy:  $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, and 2D-NMR (COSY, HSQC, HMBC) spectra are recorded to determine the complete chemical structure.
- Mass Spectrometry: High-resolution mass spectrometry is performed to confirm the molecular formula.
- UV and IR Spectroscopy: UV and IR spectra are recorded to identify the chromophores and functional groups, respectively, which provides corroborating evidence for the proposed structure.



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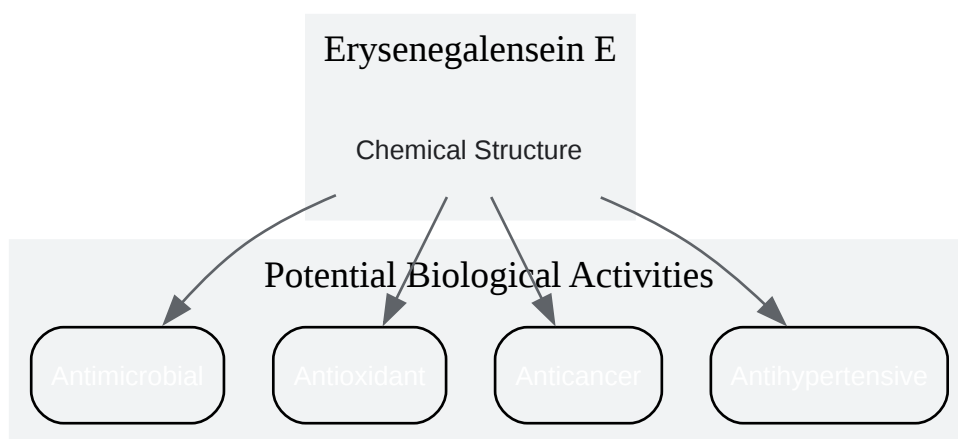
Key spectroscopic methods for the structural elucidation of **erysenegalensein E**.

## Biological Activity and Potential Applications

Preliminary studies have indicated that **erysenegalsein E** and related compounds from *Erythrina senegalensis* possess a range of biological activities. These include:

- **Antimicrobial Activity:** Like many flavonoids, **erysenegalsein E** may exhibit activity against various bacteria and fungi.
- **Antioxidant Activity:** The phenolic hydroxyl groups in its structure suggest that it may act as a free radical scavenger.
- **Anticancer Activity:** Some studies have reported cytotoxic effects of **erysenegalsein E** against certain cancer cell lines[1].
- **Antihypertensive and Hypoglycemic Effects:** Extracts containing **erysenegalsein E** have been investigated for their potential to manage high blood pressure and diabetes.

These preliminary findings suggest that **erysenegalsein E** could be a valuable lead compound for the development of new drugs. Further research is needed to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical studies.



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Potential therapeutic applications of **erysenegalsein E**.

## Conclusion

**Erysenegalsein E** is a structurally interesting prenylated isoflavonoid with promising biological activities. This guide has summarized the currently available information on its

physicochemical properties and the methodologies for its study. Further in-depth research, particularly on its pharmacology and toxicology, is warranted to fully explore its therapeutic potential. The detailed experimental data from the primary literature, especially the work of Wandji et al., remains a critical resource for any researcher investigating this compound.

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## References

- 1. researchgate.net [researchgate.net]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)